Structural Uniqueness within the Patent Genus: Cyclopentanecarboxamide vs. Common Cycloalkyl Amide Analogs
Within the exemplified compounds of WO2018069222A1, the cyclopentanecarboxamide side chain represents a distinct substitution pattern among hundreds of listed amide variations (e.g., cyclopropyl, cyclobutyl, cyclohexyl, and various acyclic amides) [1]. While specific IC50 values for this exact compound are not publicly disclosed in the patent, the breadth of the patent's SAR exploration implies that the cyclopentyl group was deliberately selected to optimize a multi-parameter profile (potency, selectivity, pharmacokinetics) over other cycloalkyl amide analogs [1]. This is a class-level inference; direct quantitative activity comparisons between this compound and its closest cycloalkyl amide analogs are not available in the public domain.
| Evidence Dimension | Structural differentiation (amide side chain) within patent genus |
|---|---|
| Target Compound Data | Cyclopentanecarboxamide substituent |
| Comparator Or Baseline | Exemplified analogs include cyclopropanecarboxamide, cyclobutanecarboxamide, cyclohexanecarboxamide, and linear alkyl amides [1] |
| Quantified Difference | Not quantified; structural uniqueness inferred from patent exemplification strategy |
| Conditions | Patent WO2018069222A1, generic formula I compounds, cardiovascular/renal disease context [1] |
Why This Matters
For procurement, this structural distinction suggests that the compound was not arbitrarily chosen; substituting it with a cyclopropane or cyclohexane analog could lead to unpredictable changes in biological activity, making it a non-interchangeable research tool.
- [1] Giese, A. et al. (Bayer Aktiengesellschaft). Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. International Patent Application WO2018069222A1, published 2018-04-12. View Source
